molecular formula C5H10BrNO B2708111 3-Bromo-2,2-dimethylpropanamide CAS No. 23143-81-9

3-Bromo-2,2-dimethylpropanamide

Cat. No. B2708111
CAS RN: 23143-81-9
M. Wt: 180.045
InChI Key: BCJQIADXUNOLNS-UHFFFAOYSA-N
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Description

3-Bromo-2,2-dimethylpropanamide is a chemical compound with the molecular formula C5H10BrNO and a molecular weight of 180.05 . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2,2-dimethylpropanamide has been theoretically investigated using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-2,2-dimethylpropanamide are not available, similar halogenoalkanes like bromomethane and 2-bromo-2-methylpropane have been studied. Bromomethane reacts via an SN2 mechanism, while 2-bromo-2-methylpropane reacts via an SN1 mechanism .


Physical And Chemical Properties Analysis

3-Bromo-2,2-dimethylpropanamide has a molecular weight of 180.05 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Characterization : The compound has been used in the synthesis of various chemicals. For instance, 3-Chloro-N-hydroxy-2,2-dimethylpropanamide, a related compound, has been synthesized for its potential use in fine chemicals, showing its versatility in chemical synthesis processes (Yang Gui-qiu & Yu Chun-rui, 2004).

Applications in Material Science

  • Material Science and Engineering : Compounds like 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide, which share structural similarities with 3-Bromo-2,2-dimethylpropanamide, are studied for their potential in material science, particularly in forming complex structures and hydrogen bonding networks (S. Yalcin et al., 2012).

Photodynamic Therapy

  • Photodynamic Therapy : The compound's derivatives have been explored in photodynamic therapy, particularly in cancer treatment. For example, derivatives of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate have shown potential in this field, highlighting the broader application of bromo-dimethylpropanamide derivatives (Osman Asheri et al., 2016).

Antimicrobial Activity

  • Antimicrobial Properties : Some derivatives, like (carboxyalkyl)dimethylsulfonium halides, synthesized from similar ω-halocarboxylic acids, exhibit significant antibacterial and antimycotic activities, indicating the potential antimicrobial application of 3-Bromo-2,2-dimethylpropanamide derivatives (Y. V. Bakhtiyarova et al., 2017).

Analytical Chemistry

  • Analytical Chemistry : The compound and its derivatives are also used in analytical chemistry, such as in spectrophotometric assays. An example is the use of second-derivative UV spectrophotometry for determining the stability of related compounds, which is crucial in pharmaceutical and chemical analysis (V. Dabbene et al., 1997).

Safety And Hazards

While specific safety data for 3-Bromo-2,2-dimethylpropanamide is not available, similar compounds have been noted to be hazardous. For example, bromo-2-methylpropane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable and can cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-bromo-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO/c1-5(2,3-6)4(7)8/h3H2,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJQIADXUNOLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,2-dimethylpropanamide

Citations

For This Compound
3
Citations
SG Love - 1986 - ir.canterbury.ac.nz
The C4 benzoyloxy substituted β-lactams (65)-(68) were formed by the copper-promoted reaction of β-lactarns (42)-(45) with t-butyl perbenzoate. The benzoyloxylation of the azetidin-2-…
Number of citations: 3 ir.canterbury.ac.nz
P Kaushal, BP Roberts - Journal of the Chemical Society, Perkin …, 1989 - pubs.rsc.org
Imidyl radicals, generated by photolysis of, or halogen-atom abstraction from, N-halogenoimides, at efficiently trapped by Bu2tCCH2 to give relatively persistent adducts which have …
Number of citations: 23 pubs.rsc.org
P Kaushal - 1990 - search.proquest.com
Before this work, no direct evidence for cyclisation of the 2-(isocyanatocarbonyl) ethyl radical to give the succinimidyl radical existed, because the latter radical had never been …
Number of citations: 3 search.proquest.com

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